

A Technical Guide to the Nuclear Properties and Isotopic Data of Barium-131

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Compound of Interest

Compound Name: Barium-131

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Introduction

Barium-131 (^{131}Ba) is a radionuclide of increasing interest in the fields of nuclear medicine and radiopharmaceutical development. Its favorable decay characteristics, including a suitable half-life and gamma emissions appropriate for medical imaging, position it as a promising candidate for diagnostic applications, particularly as a diagnostic partner for therapeutic radium isotopes like Radium-223. This technical guide provides a comprehensive overview of the nuclear properties, isotopic data, and production methodologies for **Barium-131**, intended to serve as a resource for researchers and professionals in the field.

Nuclear Properties and Isotopic Data

The fundamental nuclear properties of **Barium-131** are summarized in the tables below. This data is essential for calculations related to dosimetry, shielding, and imaging protocol development.

Table 1: General Nuclear Properties of **Barium-131**

Property	Value
Atomic Number (Z)	56
Mass Number (A)	131
Neutron Number (N)	75
Half-life	11.50 days[1][2][3] to 11.657 days[4]
Decay Mode	Electron Capture (100%)[1]
Daughter Nuclide	Cesium-131 (¹³¹ Cs)[1][3]
Spin and Parity	1/2+[3]
Decay Energy	1.37 MeV[5]

Table 2: Principal Gamma and X-ray Emissions of **Barium-131**

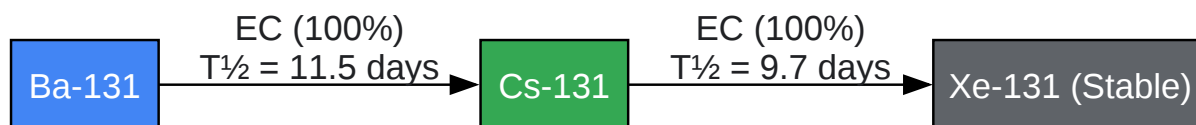
The decay of **Barium-131** to Cesium-131 results in the emission of a spectrum of gamma rays and characteristic X-rays. The most prominent emissions, which are critical for SPECT (Single Photon Emission Computed Tomography) imaging, are detailed below.

Radiation Type	Energy (keV)	Intensity (%)
Gamma	123.8	29.9[1]
Gamma	216.0	19.6
Gamma	373.2	14.0
Gamma	496.3	47.7
Gamma	585.0	2.1
Gamma	620.1	10.0
Gamma	1047.6	12.0
X-ray (K α 1)	30.97	51.8
X-ray (K α 2)	30.62	28.0
X-ray (K β)	35.0 - 35.8	14.4

Note: This table includes the most intense emissions. A more exhaustive list of lower intensity emissions can be found in nuclear data repositories.

Decay Scheme

Barium-131 decays exclusively via electron capture to Cesium-131, which in turn decays by electron capture to the stable isotope Xenon-131. The half-life of the daughter nuclide, Cesium-131, is 9.7 days.[1] This decay pathway is a critical consideration for in-vivo applications, as the biodistribution and dosimetric contribution of the daughter nuclide must be taken into account.



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Barium-131 Decay Scheme

Production of Barium-131

Barium-131 can be produced through several nuclear reactions. The two primary methods are neutron irradiation of enriched Barium-130 in a nuclear reactor and proton bombardment of a Cesium-133 target in a cyclotron.[1][4] The cyclotron production route is often favored as it can produce high-purity, non-carrier-added ^{131}Ba .

Experimental Protocol: Cyclotron Production via

$^{133}\text{Cs}(\text{p},3\text{n})^{131}\text{Ba}$

This section details a representative experimental protocol for the production and purification of **Barium-131** using a medical cyclotron.

1. Target Preparation:

- **Target Material:** Natural Cesium Chloride (CsCl) is typically used. 80 mg of CsCl powder is pressed into a target disc.[1]
- **Target Backing:** The CsCl disc is encapsulated in a target holder, often with a backing material like platinum.

2. Irradiation:

- **Particle Beam:** Protons
- **Beam Energy:** An incident proton beam energy of approximately 27.5 MeV is utilized.[1]
- **Target Current:** The beam current is typically in the range of 15 μA .
- **Irradiation Time:** A 4-hour irradiation is a common duration to achieve significant production yields.[6]

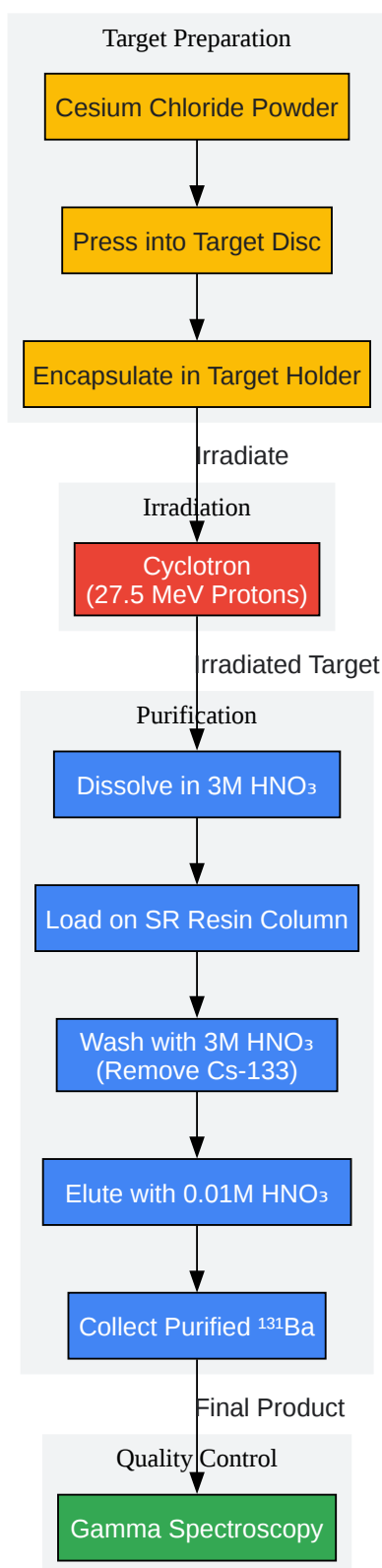
3. Post-Irradiation Target Processing and Purification:

- **Cooling:** The target is allowed to cool for a period (e.g., 48 hours) to allow for the decay of short-lived, unwanted radionuclides.[1]
- **Dissolution:** The CsCl target material is dissolved in 3 M nitric acid (HNO_3).[1]

- **Chromatographic Separation:** The separation of **Barium-131** from the bulk cesium target material and other radionuclidic impurities is achieved using a separation resin, such as SR Resin.
 - **Column Preparation:** An SR Resin column (e.g., 600 mg of resin) is pre-conditioned with deionized water followed by 3 M HNO₃.^[1]
 - **Loading:** The dissolved target solution is loaded onto the conditioned SR Resin column.
 - **Elution of Impurities:** The bulk of the Cesium-133 target material and other impurities are washed from the column with 3 M HNO₃.^[1] In this acidic environment, Barium ions are retained by the resin while Cesium ions are not.
 - **Elution of **Barium-131**:** The purified **Barium-131** is then eluted from the resin using a dilute solution of nitric acid (e.g., 0.01 M to 0.05 M HNO₃).^{[1][6]} The product is collected in fractions.

4. Quality Control:

- **Radionuclidic Purity:** The final product is analyzed using gamma spectroscopy to identify and quantify any remaining radionuclidic impurities. A common impurity is Barium-133, which can be minimized by careful selection of the proton beam energy.^[1]
- **Radiochemical Purity:** The chemical form of the **Barium-131** is confirmed, typically as Ba²⁺ in a dilute acid solution.



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Barium-131 Production Workflow

Conclusion

Barium-131 is a radionuclide with significant potential for advancing nuclear medicine, particularly in the realm of theranostics. A thorough understanding of its nuclear properties and the methodologies for its production are fundamental for its successful application in research and clinical settings. This guide provides a foundational repository of this critical information to support ongoing and future work with this promising isotope.

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